molecular formula C8H13F2N B1414085 N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine CAS No. 1872062-34-4

N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine

Cat. No. B1414085
CAS RN: 1872062-34-4
M. Wt: 161.19 g/mol
InChI Key: GLWPHOMLFRMOLL-UHFFFAOYSA-N
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Description

“N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine” is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and two fluorine atoms attached to the third carbon of the cyclobutane ring. The nitrogen (N) is bonded to a cyclopropylmethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane and cyclopropyl rings, the introduction of the difluoro group, and the attachment of the cyclopropylmethyl group to the nitrogen. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclobutane and cyclopropyl rings, the difluoro group on the cyclobutane ring, and the amine group attached to the cyclopropylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific information on “N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine”, it’s not possible to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Role in Pancreatic Carcinogenesis

N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine and its derivatives have been studied for their potential effects on pancreatic carcinogenesis. In a study, the compounds N-nitrosobis(2-oxobutyl)amine and N-nitroso(2-oxobutyl)(2-oxopropyl)amine induced pancreatic ductular neoplasms in Syrian hamsters. The ability of these carcinogens to form cyclic structures was highlighted as crucial for their affinity to the pancreas, suggesting that cyclization and the presence of the 2-oxo group in the aliphatic chains are important factors in their pancreatic carcinogenicity (Pour & Raha, 1981).

Potential in Imaging Brain Tumors

Research on syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which are analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), revealed their potential as imaging agents for brain tumors. These compounds were substrates for L type amino acid transport and showed high uptake of radioactivity in the pancreas and tumor tissue in a rodent model of brain tumors, suggesting their potential as candidates for imaging brain tumors (Martarello et al., 2002).

Interaction with Receptors

N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508) was identified as a selective corticotropin-releasing factor 1 receptor antagonist. Its effects were investigated in stress-induced conditions in rats, showing that E2508 decreased stool weights after stress and reduced the number of abdominal muscle contractions induced by colonic distention, suggesting a potential therapeutic role for conditions such as irritable bowel syndrome (Taguchi et al., 2017).

Metabolic Pathways

Studies also focused on the metabolic fate and activation of certain derivatives in various animal models, revealing the involvement of N-hydroxy derivatives in metabolism and the potential for these compounds to interact with metabolic enzymes (von Jagow, Kiese, & Renner, 1966).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems, such as how a drug interacts with the body. Without specific information or studies on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards of a compound refer to how it might be harmful to humans or the environment. This can include toxicity, flammability, and environmental impact. Without specific information on “N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine”, it’s not possible to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for a compound refer to potential future research or applications. This could include potential uses in medicine, industry, or other fields. Without specific information on “N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine”, it’s not possible to provide a detailed analysis of its future directions .

properties

IUPAC Name

N-(cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)3-7(4-8)11-5-6-1-2-6/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPHOMLFRMOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)-3,3-difluorocyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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